molecular formula C26H41NO2 B591390 (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide CAS No. 883715-22-8

(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide

Cat. No. B591390
CAS RN: 883715-22-8
M. Wt: 399.619
InChI Key: BMQBTHWVNBJSPS-NQLNTKRDSA-N
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Description

“(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide” is a Macamide impurity that may be used in the study of metabolic diseases . It is a natural product found in Lepidium meyenii .


Molecular Structure Analysis

The molecular formula of “(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide” is C26H41NO2 . Its average mass is 399.609 Da and its monoisotopic mass is 399.313721 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide” are as follows :

properties

IUPAC Name

(9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBTHWVNBJSPS-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187441
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883715-22-8
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883715-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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